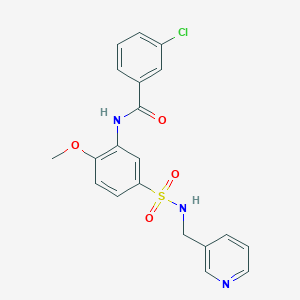![molecular formula C22H28N2O3S B7706238 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7706238.png)
2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. CB-839 has been shown to have promising anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic intermediate in cancer cells. Glutamate is then used to produce energy and biosynthetic precursors that are necessary for cell growth and proliferation. 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide inhibits glutaminase, which leads to a decrease in glutamate production and a subsequent decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting glutaminase, 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide has been shown to decrease the levels of several key metabolites in cancer cells, including glutamate, aspartate, and α-ketoglutarate. 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide has also been shown to induce autophagy, a process by which cells recycle damaged or unwanted components, which can lead to cell death in cancer cells.
実験室実験の利点と制限
2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide has several advantages for lab experiments, including its potency and selectivity for glutaminase. 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide is also relatively easy to synthesize and can be administered orally, which makes it a convenient tool for studying glutamine metabolism in cancer cells. However, 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide also has some limitations, including its potential toxicity in normal cells and its potential to cause metabolic stress in cancer cells, which can lead to the development of drug resistance.
将来の方向性
There are several future directions for the development and application of 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide. One potential direction is the combination of 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide with other targeted therapies or chemotherapy agents, which may enhance its anti-tumor activity and reduce the risk of drug resistance. Another direction is the development of biomarkers that can predict which patients are most likely to benefit from 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide treatment. Finally, the continued evaluation of 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide in clinical trials will be important for determining its safety and efficacy in patients with cancer.
合成法
The synthesis of 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide involves several steps, including the reaction of cyclohexylamine with benzenesulfonyl chloride to form N-cyclohexylbenzenesulfonamide, which is then reacted with pyridine-3-carboxaldehyde to form N-[(pyridin-3-yl)methyl]cyclohexylbenzenesulfonamide. This compound is then reacted with acetyl chloride to form 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide.
科学的研究の応用
2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of a wide range of tumor types, including pancreatic cancer, non-small cell lung cancer, and triple-negative breast cancer. 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide works by targeting the metabolic vulnerabilities of cancer cells, which are characterized by increased glutamine metabolism. By inhibiting glutaminase, 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide deprives cancer cells of the nutrients they need to grow and survive.
特性
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-benzyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-23(17-19-11-5-2-6-12-19)22(25)18-24(20-13-7-3-8-14-20)28(26,27)21-15-9-4-10-16-21/h2,4-6,9-12,15-16,20H,3,7-8,13-14,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSFXIFJSYJCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B7706157.png)
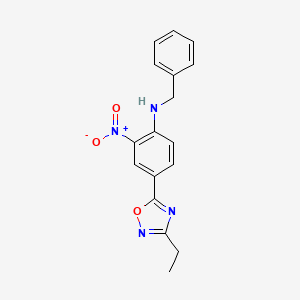
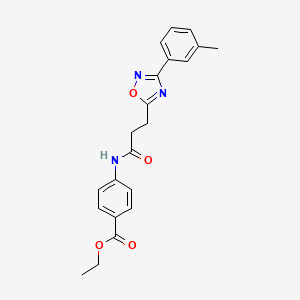
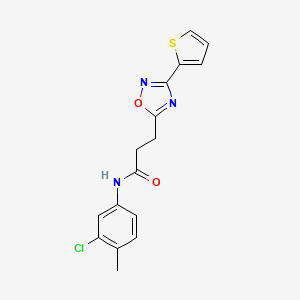
![3-methyl-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706198.png)
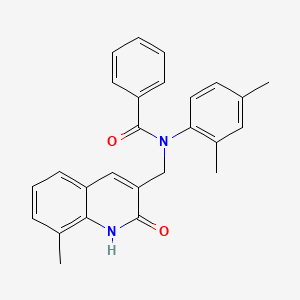
![(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7706202.png)
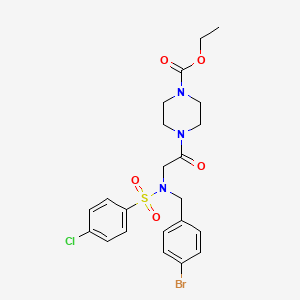

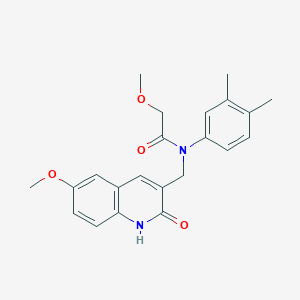
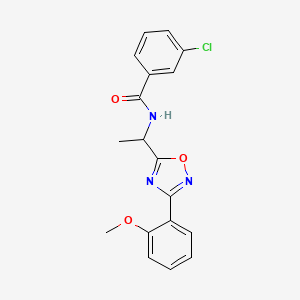
![2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706229.png)
![ethyl 4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7706232.png)
